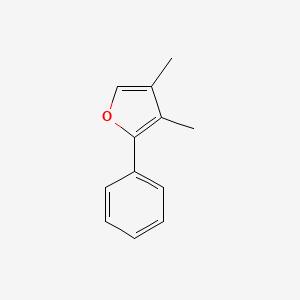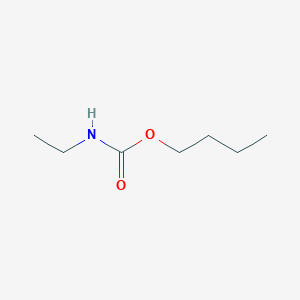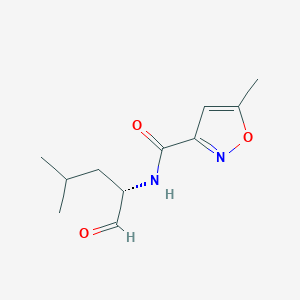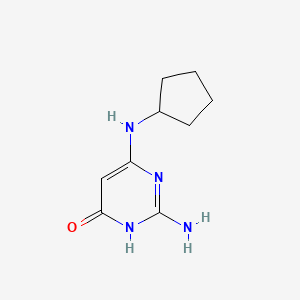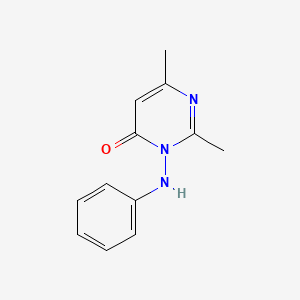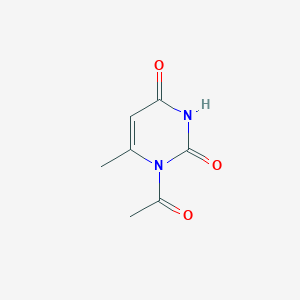
1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-, a pyrimidine derivative, is an interesting compound in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- involves condensation reactions. One method includes the reaction of acetylacetone with urea under acidic conditions. Specific temperatures and catalysts may be used to optimize yield.
Industrial Production Methods
Industrially, this compound can be produced via continuous flow reactors, offering better control over reaction conditions, purity, and yield. The use of automated synthesisers can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: Forms N-oxides in the presence of oxidizing agents.
Reduction: Reductive amination can introduce additional amino groups.
Substitution: Halogenation and alkylation reactions to create derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Use of halogens (chlorine, bromine) or alkyl halides in the presence of bases or catalysts.
Major Products
N-oxide derivatives from oxidation.
Amino-substituted pyrimidines from reduction.
Halogenated or alkylated pyrimidines from substitution.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- has diverse research applications:
Chemistry: Intermediate in organic synthesis, precursor to other heterocyclic compounds.
Biology: Studied for its interaction with nucleic acids and proteins.
Medicine: Potential anti-tumor, antiviral, and antibacterial activities.
Industry: Used in the development of novel materials and dyes.
Wirkmechanismus
The compound interacts with molecular targets, including enzymes and receptors. It can inhibit specific pathways, influencing cellular processes like replication and transcription.
Vergleich Mit ähnlichen Verbindungen
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- stands out due to its specific substitution pattern:
Similar Compounds: Other pyrimidinediones, such as thymine and uracil.
Uniqueness: The 1-acetyl-6-methyl substitution offers distinct reactivity and potential biological activities compared to non-substituted pyrimidines.
There you have it! An in-depth dive into 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-acetyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
InChI-Schlüssel |
SPIIJNOPARQKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=O)N1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
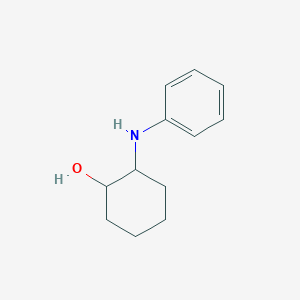
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
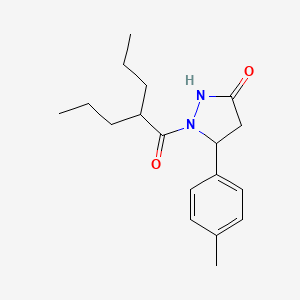
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)
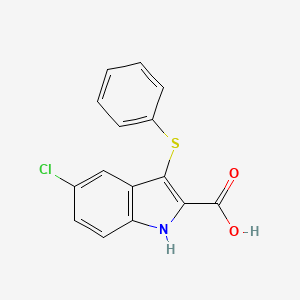
![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
